Octadienoic acid
CAS No.: 22329-75-5
Cat. No.: VC13513014
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22329-75-5 |
---|---|
Molecular Formula | C8H12O2 |
Molecular Weight | 140.18 g/mol |
IUPAC Name | (2E,4E)-octa-2,4-dienoic acid |
Standard InChI | InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h4-7H,2-3H2,1H3,(H,9,10)/b5-4+,7-6+ |
Standard InChI Key | QZGIOJSVUOCUMC-YTXTXJHMSA-N |
Isomeric SMILES | CCC/C=C/C=C/C(=O)O |
SMILES | CCCC=CC=CC(=O)O |
Canonical SMILES | CCCC=CC=CC(=O)O |
Introduction
Molecular Structure and Isomerism
Octadienoic acid (C₈H₁₂O₂) is defined by its carboxylic acid functional group and two double bonds within an eight-carbon chain. The most well-documented isomer is (2E,4E)-2,4-Octadienoic acid, where the double bonds are positioned at carbons 2 and 4 in the trans configuration . Key structural parameters include:
Property | Value |
---|---|
Molecular formula | C₈H₁₂O₂ |
Average molecular mass | 140.182 g/mol |
Monoisotopic mass | 140.08373 g/mol |
Double-bond positions | 2E,4E |
ChemSpider ID | 4944992 |
The stereochemistry of the double bonds significantly influences the compound’s reactivity and physical properties. Alternative naming conventions include octa-2,4-dienoic acid and (E,E)-2,4-Octadienoic acid, reflecting IUPAC nomenclature standards .
Synthesis and Production Pathways
While detailed industrial synthesis protocols remain scarce in public literature, laboratory-scale methods for octadienoic acid production may involve:
Microbial Fermentation
Analogous to caprylic acid production , engineered microbial strains could theoretically convert carbohydrate substrates into octadienoic acid via β-oxidation pathways. This approach remains speculative but aligns with green chemistry principles.
Physicochemical Characteristics
Limited experimental data constrain comprehensive property analysis, but predictions can be made based on structural analogs:
Property | Estimated Value |
---|---|
Melting point | <25°C (liquid at RT) |
Boiling point | 220–240°C (extrapolated) |
Water solubility | Low (<1 g/L at 20°C) |
LogP (octanol-water) | ~2.5 (predicted) |
The compound’s conjugated diene system likely confers enhanced stability against thermal degradation compared to mono-unsaturated analogs. Spectroscopic fingerprints would include:
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IR: Strong C=O stretch ~1700 cm⁻¹; C=C stretches ~1650 cm⁻¹
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¹H NMR: Characteristic vinyl proton splitting patterns between δ 5.2–6.3 ppm
Research Challenges and Future Directions
Current limitations in octadienoic acid research include:
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Synthetic Accessibility: Lack of efficient, scalable synthesis methods
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Characterization Gaps: Absence of experimental thermodynamic data (e.g., ΔHf°, S°)
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Biological Data: Toxicological and pharmacokinetic profiles remain unstudied
Priority research areas should focus on:
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